XLogP3 Lipophilicity Advantage Over Ethoxy‑Based Benzyl‑PEG2‑acid
The target compound (XLogP3‑AA = 1.3) is substantially more lipophilic than its closest ethoxy analog Benzyl‑PEG2‑acid (XLogP3‑AA = 0.9), a difference of +0.4 log P units [REFS‑1][REFS‑2]. This increase is also observed relative to Benzyl‑PEG3‑acid (XLogP3‑AA = 0.8) and Benzyl‑PEG1‑acid (XLogP3‑AA = 1.1) [REFS‑3][REFS‑4]. Because passive membrane permeability scales positively with lipophilicity in the sub‑rule‑of‑five space occupied by PROTACs, the higher log P of the propoxy linker is predicted to enhance cell entry of the final degrader construct [REFS‑5].
Reported higher lipophilicity may support passive membrane permeability optimization
Computed XLogP3; class‑comparison only
| Evidence Dimension | XLogP3‑AA (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Benzyl‑PEG2‑acid (3‑(2‑(benzyloxy)ethoxy)propanoic acid): 0.9 |
| Quantified Difference | +0.4 log P units (≈44 % higher relative lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (2021.05.07 release for target; 2025.09.15 for comparators). |
Why This Matters
The propoxy spacer offers a quantifiably higher intrinsic lipophilicity than ethoxy‑based linkers, providing a procurement‑driven rationale for scientists aiming to improve PROTAC passive permeability without introducing full alkyl‑chain hydrophobicity.
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